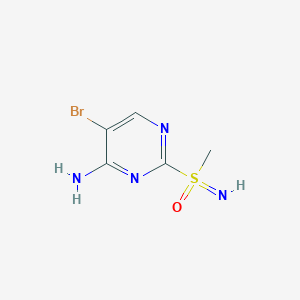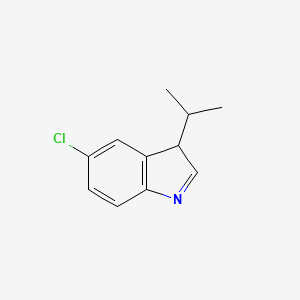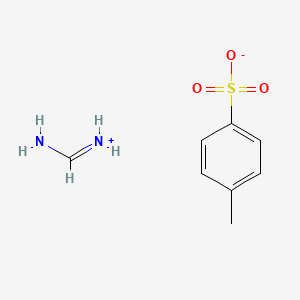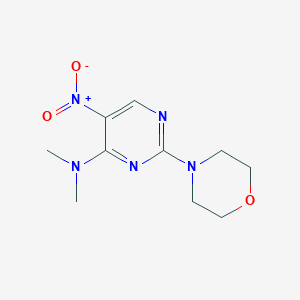![molecular formula C18H25NO2 B6603105 butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate CAS No. 2241130-87-8](/img/structure/B6603105.png)
butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate, commonly known as BBAH, is a synthetic organic compound that has been used in a variety of scientific applications, ranging from drug delivery systems to materials science. BBAH is a cyclic, water-soluble carboxylate ester with a molecular weight of approximately 270 g/mol. The compound has an aromatic ring structure, consisting of a benzyl group attached to a seven-membered ring structure. BBAH is an important chemical building block, and its use in chemical synthesis has been extensively studied.
Applications De Recherche Scientifique
BBAH has been used in a variety of scientific research applications. It has been used as a drug delivery system for various drugs, such as antibiotics, antivirals, and cancer drugs. BBAH has also been used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of materials such as carbon nanotubes and graphene. In addition, BBAH has been used in the synthesis of a variety of pharmaceuticals, such as antifungal drugs, anti-inflammatory drugs, and anticancer drugs.
Mécanisme D'action
The mechanism of action of BBAH is not well understood. However, it is believed that the compound acts as a proton acceptor, allowing it to interact with a variety of molecules. This interaction can lead to a variety of effects, such as the formation of new compounds, the inhibition of enzyme activity, or the induction of cell death.
Biochemical and Physiological Effects
BBAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, BBAH has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BBAH in laboratory experiments has a number of advantages. It is easily synthesized, and its structure can be easily modified to suit the needs of the experiment. In addition, BBAH is water-soluble, which makes it easy to use in a variety of solutions. However, there are some limitations to its use. BBAH can be toxic to cells, and it can be difficult to control the concentration of the compound in solution.
Orientations Futures
Future research on BBAH could focus on its use as a drug delivery system, as well as its potential applications in materials science and nanotechnology. In addition, further research could be conducted to explore the mechanism of action of BBAH and its potential toxicity. Finally, research could be conducted to explore the potential applications of BBAH in the synthesis of other compounds, such as polymers and pharmaceuticals.
Méthodes De Synthèse
BBAH can be synthesized using a variety of methods. The most common method is the condensation of benzyl bromide with 2-azabicyclo[3.2.0]heptane-1-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired product. Other methods of synthesis include the use of anhydrous ammonia, sodium borohydride, and lithium aluminum hydride.
Propriétés
IUPAC Name |
butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-11-21-17(20)18-10-9-16(18)13-19(14-18)12-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLLZMNHARKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C12CCC1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)
![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)

![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)
![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)


![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)

